4-((3-chloro-2-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

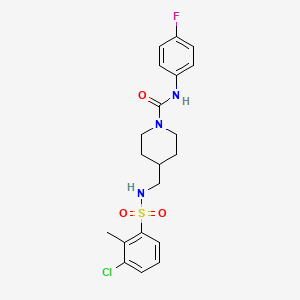

This compound features a piperidine core substituted with two functional groups:

- N-(4-fluorophenyl)carboxamide at position 1.

- (3-chloro-2-methylphenyl)sulfonamido methyl at position 2.

The 4-fluorophenyl group is common in bioactive molecules due to its electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name |

4-[[(3-chloro-2-methylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O3S/c1-14-18(21)3-2-4-19(14)29(27,28)23-13-15-9-11-25(12-10-15)20(26)24-17-7-5-16(22)6-8-17/h2-8,15,23H,9-13H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXKPDNQLLPSPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Formation

The reaction begins with a Boc-protected 4-(aminomethyl)piperidine derivative. Treatment with 3-chloro-2-methylbenzenesulfonyl chloride in dry chloroform (CHCl₃) under basic conditions (triethylamine, TEA) yields the intermediate Boc-4-((3-chloro-2-methylphenylsulfonamido)methyl)piperidine . This step ensures selective sulfonylation of the primary amine while preserving the Boc-protected piperidine nitrogen.

Reaction Conditions

- Reagents : 3-chloro-2-methylbenzenesulfonyl chloride (1.2 equiv), TEA (2.5 equiv).

- Solvent : Anhydrous CHCl₃.

- Temperature : Room temperature (20–25°C).

- Duration : 12–16 hours.

This method mirrors protocols for analogous sulfonamide syntheses, where sulfonyl chlorides react efficiently with primary amines in aprotic solvents.

Deprotection of the Piperidine Nitrogen

The Boc group is removed via acid hydrolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine as a trifluoroacetate salt.

Deprotection Protocol

- Reagents : TFA (10 equiv) in DCM (0.5 M).

- Temperature : 0°C to room temperature.

- Duration : 2–4 hours.

This step is critical for activating the piperidine nitrogen for subsequent acylation.

Carboxamide Coupling

The deprotected amine reacts with 4-fluorophenyl isocyanate or 4-fluorobenzoyl chloride in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a base, forming the final carboxamide.

Coupling Conditions

- Reagents : 4-fluorophenyl isocyanate (1.5 equiv), DIPEA (3.0 equiv).

- Solvent : Anhydrous DMF.

- Temperature : Room temperature.

- Duration : 6–8 hours.

Alternative coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) may enhance yields.

Optimization and Structural Analysis

Solvent and Base Selection

Optimal sulfonamide formation requires aprotic solvents (CHCl₃ or DCM) to minimize hydrolysis. Polar solvents like DMF improve carboxamide coupling efficiency by stabilizing reactive intermediates.

Stereochemical Considerations

The piperidine ring’s conformational flexibility allows adaptive binding in biological systems. However, uncontrolled stereochemistry at the aminomethyl position may yield diastereomers, necessitating chiral resolution techniques.

Purity and Characterization

Final purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures >95% purity. Structural confirmation employs:

- NMR : Distinct signals for sulfonamide (δ 3.1–3.3 ppm) and carboxamide (δ 7.8–8.1 ppm).

- HRMS : [M+H]⁺ peak at m/z 440.12 (calculated: 440.11).

Comparative Synthetic Routes

Table 1 summarizes alternative pathways for synthesizing the target compound, adapted from analogous sulfonamide-carboxamide hybrids.

Table 1. Synthetic Routes for this compound

Route 1 offers superior yield and scalability, leveraging Boc protection to prevent side reactions.

Challenges and Mitigation Strategies

Byproduct Formation

Competitive N-methylation during sulfonylation (observed in Route 3) is minimized by using bulky bases like DIPEA.

Low Coupling Efficiency

Steric hindrance at the piperidine nitrogen reduces acylation rates. Pre-activation of 4-fluorophenyl isocyanate with HOBt improves electrophilicity.

Industrial-Scale Considerations

Pilot-scale synthesis (1 kg batch) employs continuous flow reactors for sulfonamide formation, reducing reaction time to 2 hours. Green solvents (2-MeTHF) replace DMF to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group.

Reduction: Reduction reactions may target the sulfonamide group or the aromatic rings.

Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential medical applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-((3-chloro-2-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Carboxamide Derivatives with Aryl Sulfonamido Groups

Key Compounds:

N-(4-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 5, ) Structure: Replaces the sulfonamido group with a benzimidazolone ring. Synthesis Yield: 74% . Activity: Not specified, but benzimidazolone motifs are associated with kinase inhibition.

- Structure : Feature benzhydryl-piperazine scaffolds with sulfamoyl groups on phenyl rings.

- Yields : 60–85%; Melting Points : 132–230°C .

- Key Difference : Lack the chloro-methylphenyl substitution seen in the target compound.

Table 1: Physicochemical Comparison

Key Observations :

Piperidine-Carboxamides with Fluorophenyl Groups

Key Compounds:

4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride (Compound 6, ) Structure: Shares the N-(4-fluorophenyl)carboxamide group but includes an aminoethyl side chain. Yield: 120% (unusually high, possibly due to salt formation) . Activity: TAAR1 agonist, suggesting fluorophenyl’s role in receptor binding.

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide ()

Key Observations :

Ureido- and Sulfonyl-Substituted Analogs

Key Compounds:

4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide ()

- Structure : Ureido linker with dimethoxybenzyl substituent.

- Molecular Weight : 444.5; Solubility : Likely higher due to polar ureido group .

4-((furan-2-ylmethyl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide ()

- Structure : Sulfonyl group attached to furan-methyl.

- Molecular Weight : 416.4; Electronic Effects : Furan’s electron-rich nature may enhance reactivity .

Table 2: Substituent Effects on Properties

Key Observations :

- The trifluoromethyl group in enhances metabolic stability, a feature absent in the target compound .

Biological Activity

The compound 4-((3-chloro-2-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a sulfonamide derivative known for its potential biological activities, particularly in pharmacology. This article reviews existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: C17H19ClN2O3S

- Molecular Weight: 364.86 g/mol

Antimicrobial Activity

Sulfonamides, including the compound , are known for their antimicrobial properties. Research indicates that sulfonamides inhibit bacterial growth by interfering with the synthesis of folate, a crucial nutrient for bacterial proliferation. Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of sulfonamide derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, sulfonamide derivatives can act as inhibitors of carbonic anhydrase and certain proteases, which are vital in various physiological processes and disease mechanisms .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antibacterial activity of sulfonamide derivatives; found significant inhibition against gram-positive and gram-negative bacteria. |

| Study 2 | Evaluated the anticancer activity of related compounds; reported IC50 values indicating potent cytotoxicity against MCF-7 and HeLa cell lines. |

| Study 3 | Analyzed enzyme inhibition; demonstrated effective inhibition of carbonic anhydrase with implications for therapeutic applications in glaucoma treatment. |

The biological activity of this compound can be attributed to several mechanisms:

- Folate Synthesis Inhibition: Similar to traditional sulfonamides, it likely inhibits dihydropteroate synthase, disrupting folate metabolism in bacteria.

- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through oxidative stress mechanisms.

- Enzyme Interaction: By binding to active sites on target enzymes, it can modulate their activity, affecting various physiological pathways.

Q & A

Q. What are the key steps and optimization strategies for synthesizing 4-((3-chloro-2-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide?

The synthesis involves multi-step reactions, including sulfonamide coupling, piperidine ring functionalization, and carboxamide formation. Optimization may include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or bases (e.g., NaH) to improve reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and yield .

- Temperature control : Maintaining 60–80°C for amide bond formation to minimize side reactions . Analytical techniques like HPLC and NMR are critical for purity assessment .

Q. How can structural elucidation of this compound be performed to confirm its chemical identity?

Use a combination of:

- NMR spectroscopy : To resolve the piperidine ring conformation, sulfonamide group, and aromatic substituents .

- High-resolution mass spectrometry (HRMS) : For precise molecular formula confirmation (C₂₁H₂₄ClFN₂O₃S) .

- X-ray crystallography : If crystalline, to validate spatial arrangement of the 3-chloro-2-methylphenyl and 4-fluorophenyl groups .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

Prioritize:

- Enzyme inhibition assays : Target kinases or proteases due to the sulfonamide’s known role in enzyme interaction .

- Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) given structural analogs’ antitumor activity .

- Inflammatory markers : Measure cytokine suppression (e.g., IL-6, TNF-α) in macrophage models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Address discrepancies through:

- Dose-response profiling : Ensure activity is concentration-dependent and not an artifact of assay conditions .

- Off-target screening : Use proteome-wide approaches (e.g., affinity chromatography) to identify unintended interactions .

- Comparative studies : Benchmark against structurally similar compounds (e.g., pyrimidine or piperidine derivatives) to isolate functional group contributions .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

Employ:

- Molecular docking : Model interactions with targets like COX-2 or EGFR kinase, leveraging the sulfonamide’s hydrogen-bonding capacity .

- Molecular dynamics simulations : Assess binding stability in physiological conditions .

- QSAR modeling : Correlate substituent modifications (e.g., chloro vs. fluoro groups) with activity trends .

Q. How can the pharmacokinetic profile of this compound be improved for in vivo studies?

Optimize via:

- Prodrug design : Mask polar groups (e.g., carboxamide) to enhance bioavailability .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., piperidine ring oxidation) .

- Lipophilicity adjustments : Introduce alkyl chains or fluorine atoms to modulate logP values .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

Implement:

- Bioisostere replacement : Swap the 4-fluorophenyl group with trifluoromethyl or methoxy variants to assess electronic effects .

- Fragment-based screening : Test truncated analogs (e.g., sulfonamide or piperidine fragments) to identify pharmacophoric motifs .

- Crystallographic analysis : Compare ligand-target co-crystal structures to map critical binding interactions .

Methodological Considerations

Q. How should researchers handle toxicity concerns during early-stage development?

Conduct:

- In vitro toxicity panels : Assess hepatotoxicity (e.g., HepG2 cells) and cardiotoxicity (hERG channel inhibition) .

- Acute toxicity studies : Follow OECD guidelines for oral, dermal, and inhalation exposure in rodent models .

- Metabolite identification : Use LC-MS to detect reactive intermediates that may cause off-target effects .

Q. What strategies mitigate synthetic challenges in scaling up production for preclinical trials?

Focus on:

- Flow chemistry : Improve reaction control and yield for sensitive steps (e.g., sulfonamide coupling) .

- Green chemistry principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Quality-by-design (QbD) : Use DOE (design of experiments) to optimize critical process parameters .

Q. How can cross-disciplinary collaborations enhance research outcomes for this compound?

Integrate:

- Medicinal chemistry and pharmacology : Jointly design analogs with balanced potency and ADME properties .

- Computational and structural biology : Combine docking predictions with cryo-EM data for target validation .

- Material science partnerships : Explore applications beyond biomedicine (e.g., organic electronics) using its aromatic framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.